2-cyano-3-(5-methyl-2-thienyl)-2-propenethioamide
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Description
Research on thiophene derivatives, such as 2-cyano-3-(5-methyl-2-thienyl)-2-propenethioamide, explores their synthesis, properties, and applications. These compounds are known for their photophysical properties and potential utility in materials science and organic synthesis.
Synthesis Analysis
The synthesis of polyfunctional thiophene derivatives, including those similar to this compound, involves reactions of 3-amino-2-cyanothioacrylamides with halo methylene compounds under mild conditions, producing a variety of thiophene derivatives with a rare combination of functionalities (Lugovik et al., 2017).
Molecular Structure Analysis
The molecular structure of related thiophene derivatives has been investigated, revealing that after light absorption, the systems populate an intramolecular charge-transfer state, with emission occurring from a twisted ICT minimum. This provides insight into the optoelectronic properties and their relationship with the molecular structure (Lugovik et al., 2017).
Chemical Reactions and Properties
Thiophene derivatives undergo various reactions, including cyclocondensation with aryl isothiocyanates, leading to thiophene-carbonitriles with specific aroyl and arylamino groups. These reactions are stepwise and regio- and stereoselective, demonstrating the derivatives' reactive versatility (Singh et al., 1988).
Physical Properties Analysis
The photophysical properties of related thiophene derivatives have been studied extensively. The introduction of specific substituents at the thiophenyl moiety significantly affects the luminescence properties, influencing quantum yields and exhibiting solvatochromic effects depending on the substituted group (Kim et al., 2021).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, including reactivity and the formation of polycyclic structures through photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloaddition, highlight their potential as versatile synthons in organic synthesis. These properties enable the development of novel compounds with significant biological and photophysical activity (Pla et al., 2014).
Scientific Research Applications
Solar Cell Applications
Organic sensitizers incorporating 2-cyano-3-(5-methyl-2-thienyl)-2-propenethioamide structures have shown promising applications in solar cell technologies. For instance, engineered molecular structures with donor, electron-conducting, and anchoring groups have demonstrated high incident photon to current conversion efficiency when anchored onto TiO2 films. These findings indicate the potential of these compounds in enhancing photovoltaic performance and overall solar cell efficiency (Kim et al., 2006).
Fluorescent Properties and Heterocyclic Synthesis
This compound derivatives have been synthesized to explore their fluorescent properties and potential in creating polyfunctional thiophene derivatives. These compounds exhibit intriguing photophysical properties, contributing to the development of materials with specific optical and electronic characteristics (Lugovik et al., 2017).
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of a wide range of heterocyclic compounds, showcasing its versatility and importance in pharmaceutical and chemical research fields. For example, derivatives have been used to synthesize new series of heterocyclic compounds through reactions with aromatic amines, acid hydrazides, and active methylene groups (Allah, 2015).
Optoelectronic and Electrochromic Properties
Research on derivatives of this compound has contributed to understanding the optoelectronic properties of novel compounds. These studies have implications for the development of materials for photochromic applications and electrochromic devices, enhancing the functionality and efficiency of these technologies (Liu et al., 2007).
Crystal Structure Analysis
The crystal structure analysis of 2-cyano-3-(2-thienyl)prop-2-enethioamide, a related derivative, has provided insights into the molecular stacking and stabilization mechanisms through hydrogen bonding. This fundamental understanding aids in the design and synthesis of structurally sophisticated materials (Dinnebier & Moustafa, 2009).
properties
IUPAC Name |
(Z)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-6-2-3-8(13-6)4-7(5-10)9(11)12/h2-4H,1H3,(H2,11,12)/b7-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYBECOZYYCTCC-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(/C#N)\C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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